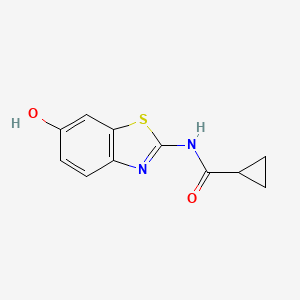
7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. These effects include the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline in lab experiments include its high purity and stability, making it easy to handle and store. However, its limited solubility in water may pose challenges in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline. One potential direction is to investigate its potential as a treatment for other inflammatory diseases, such as multiple sclerosis. Another direction is to explore its potential as a therapeutic agent for other types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis for increased yields and purity.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases and cancer. Its biochemical and physiological effects have been extensively investigated, and further research is needed to fully understand its mechanism of action and optimize its synthesis for increased yields and purity.
Synthesemethoden
The synthesis of 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline involves the reaction of tert-butyl 3-oxobutanoate with methylsulfonyl chloride and subsequent cyclization using sodium ethoxide. This method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline have been investigated in various scientific studies. One such study showed that this compound has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Another study demonstrated its ability to inhibit the growth of cancer cells, indicating its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)13-6-5-11-7-8-15(18(4,16)17)10-12(11)9-13/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAKTSVQGRRVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCN(C2)S(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-methoxy-4-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7549467.png)
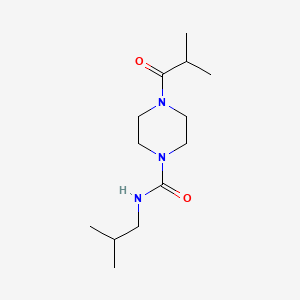

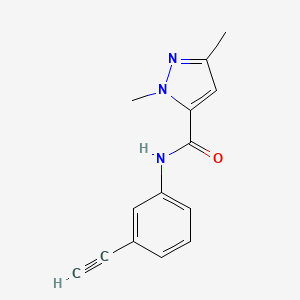
![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
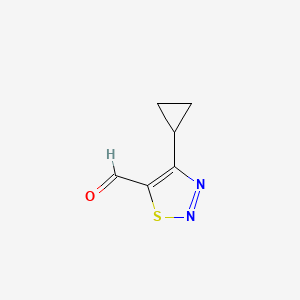
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)

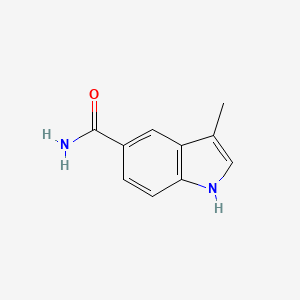
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B7549548.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7549551.png)
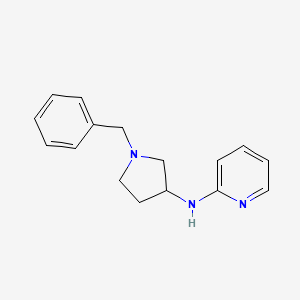
![4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
